molecular formula C15H16ClN3O B7850391 2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one

Cat. No.: B7850391
M. Wt: 289.76 g/mol
InChI Key: LFMAOTYSIAAJPE-UHFFFAOYSA-N
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Description

Compound “2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves multiple steps, typically starting with the reaction of specific precursor molecules under controlled conditions. The exact synthetic route can vary, but it often includes steps such as condensation, cyclization, and purification to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen gas under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and appropriate solvents (water, ethanol).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the production of materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which compound “2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

These compounds share certain similarities with “2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” but also have unique properties that distinguish them.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-11-7-5-10(6-8-11)9-17-15-18-13-4-2-1-3-12(13)14(20)19-15/h5-8H,1-4,9H2,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMAOTYSIAAJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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